Cas no 17092-42-1 ((2s)-2-methyl-1-pentanol)
(2s)-2-methyl-1-pentanol structure
Product Name:(2s)-2-methyl-1-pentanol
CAS No:17092-42-1
MF:C6H14O
MW:102.174762248993
CID:1353367
PubChem ID:6999993
Update Time:2025-04-20
(2s)-2-methyl-1-pentanol Chemical and Physical Properties
Names and Identifiers
-
- (2s)-2-methyl-1-pentanol
- AKOS006292152
- AC1LCUWE
- 1-PENTANOL,2-METHYL
- ZINC01693356
- 2-methylpentan-1-ol
- (S)-(-)-2-methyl-1-pentanol
- S-(-)-methyl-2 pentanol
- (S)-2-Methyl-1-pentanol
- (R)-2-METHYLPENTANOL
- (S)-2-methylpentan-1-ol
- CTK4D3753
- AG-E-20197
- 1-Pentanol, 2-methyl-,(2R)-
- (2S)-2-methylpentanol
- AKOS006292152; AC1LCUWE; 1-PENTANOL,2-METHYL; ZINC01693356; 2-methylpentan-1-ol; (S)-(-)-2-methyl-1-pentanol; S-(-)-methyl-2 pentanol; (S)-2-Methyl-1-pentanol; (R)-2-METHYLPENTANOL; (S)-2-methylpentan-1-ol; CTK4D3753; AG-E-20197; 1-Pentanol, 2-methyl-,(2R)-; (2S)-2-methylpentanol;
- M0192
- 3-01-00-01665 (Beilstein Handbook Reference)
- sec-Amyl carbinol
- 2-Methyl-2-propylethanol
- MLS001061197
- NSC-6250
- EN300-107778
- BRN 1718974
- 2-METHYL-1-PENTANOL
- (+-)-2-Methylpentanol
- SCHEMBL22659
- (2S)-2-methylpentan-1-ol
- CHEMBL1569610
- 17092-54-5
- AI3-21997
- 2-METHYL-1-PENTANOL [HSDB]
- 2-METHYL-1-PENTANOL, (+/-)-
- NSC6250
- MFCD00004745
- 2-MPOH
- 105-30-6
- DTXCID906714
- NCGC00090959-01
- HMS3039F16
- BS-22928
- 2-methyl-1 -pentanol
- Methyl-2 pentanol-1
- NS00021471
- 2-Methylpentanol
- M.I.B.C.
- UNII-U8933MB30H
- 2-Methyl-1-pentanol, 99%
- DTXSID9026714
- U8933MB30H
- Tox21_200753
- Amyl methyl alcohol
- 2-methylpentyl alcohol
- WLN: Q1Y3&1
- NCGC00258307-01
- Q3278308
- NSC 6250
- 2-Propylpropanol
- 17092-42-1
- SMR000677936
- 1,3-Dimethyl butanol
- (+-)-2-Methyl-1-pentanol
- J-001381
- 1-Pentanol, 2-methyl-
- 2-METHYLPENTANOL, (+/-)-
- 2-Methylpentanol-1
- CAS-105-30-6
- EINECS 203-285-1
- NCGC00090959-02
- HSDB 2890
- Isopropyl dimethyl carbinol
- 2-methyl-pentan-1-ol
- 2-Methylamyl Alcohol
- AKOS009157776
-
- Inchi: 1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1
- InChI Key: PFNHSEQQEPMLNI-LURJTMIESA-N
- SMILES: OC[C@@H](C)CCC
Computed Properties
- Exact Mass: 102.104
- Monoisotopic Mass: 102.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 35.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 1.8
(2s)-2-methyl-1-pentanol Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
17092-42-1 ((2s)-2-methyl-1-pentanol) Related Products
- 104-76-7(2-Ethyl-1-hexanol)
- 3637-61-4(cyclopentylmethanol)
- 25462-23-1(2-N-Pentylpropane-1,3-diol)
- 5333-42-6(2-Octyldodecane-1-ol)
- 4415-82-1(cyclobutylmethanol)
- 626-89-1(4-Methyl-1-pentanol)
- 100-49-2(Cyclohexanemethanol)
- 616-16-0((R)-2-Methylbutanol)
- 105-08-8(1,4-Cyclohexanedimethanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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